BMS-582949

Übersicht

Beschreibung

BMS-582949 ist ein potenter und selektiver Inhibitor der p38-Mitogen-aktivierten Proteinkinase (p38 MAPK). Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Behandlung von entzündlichen Erkrankungen wie Psoriasis . This compound ist bekannt für seine hohe Spezifität und Wirksamkeit bei der Hemmung der p38 MAPK-Aktivität .

Wissenschaftliche Forschungsanwendungen

Rheumatoid Arthritis (RA)

Clinical Trials and Efficacy:

BMS-582949 has been evaluated in clinical trials for patients with rheumatoid arthritis who have shown inadequate responses to methotrexate. A notable study involved a 12-week multicenter randomized trial where patients received either this compound (300 mg daily) or a placebo alongside methotrexate. The results indicated that this compound is generally safe and well-tolerated, with adverse events comparable to those in the placebo group .

Table 1: Clinical Trial Summary for RA

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Number of Participants | 120 | 60 |

| Duration | 12 weeks | 12 weeks |

| Common Adverse Events | Diarrhea, Fatigue | Similar rates |

| Efficacy Measure | Improvement in ACR20 response | Baseline |

Atherosclerosis

Inflammation Reduction Studies:

In a study focused on stable atherosclerosis, this compound was administered to patients on low-dose statin therapy. The primary objective was to assess arterial inflammation via (18)FDG-PET imaging. Results indicated that treatment with this compound did not significantly reduce arterial inflammation or high-sensitivity C-reactive protein (hs-CRP) levels compared to placebo .

Table 2: Atherosclerosis Study Findings

| Treatment Group | Change in Arterial Inflammation (ΔTBR) | Change in hs-CRP (%) |

|---|---|---|

| This compound | 0.10 (p = 0.34) | 33.83 (p = 0.61) |

| Placebo | Reference | Reference |

| Statin Intensification | -0.24 (p = 0.04) | -17.44 (p = 0.04) |

Case Studies and Insights

Several case studies have highlighted the potential applications of this compound across different patient populations:

- Rheumatoid Arthritis Case Study:

- Atherosclerosis Patient Observation:

Wirkmechanismus

Target of Action

BMS-582949 is a highly selective inhibitor of p38α MAPK . The p38 MAPKs are a class of mitogen-activated protein kinases that are responsive to stress stimuli, such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock, and are involved in cell differentiation, apoptosis, and autophagy .

Mode of Action

This compound interacts with its target, p38α MAPK, by inhibiting its activity. The IC50 value of this compound for p38α MAPK is 13 nM . This interaction blocks the kinase activity and activation of p38α MAPK .

Biochemical Pathways

The inhibition of p38α MAPK by this compound affects the MAPK signaling pathway. This pathway plays a crucial role in inflammatory responses. By inhibiting p38α MAPK, this compound can potentially reduce the production of pro-inflammatory cytokines .

Pharmacokinetics

It is known that this compound has an improved pharmacokinetic profile .

Result of Action

The inhibition of p38α MAPK by this compound leads to a decrease in the production of pro-inflammatory cytokines . This can result in reduced inflammation, making this compound potentially effective in the treatment of inflammatory diseases .

Biochemische Analyse

Biochemical Properties

BMS-582949 plays a significant role in biochemical reactions by inhibiting the p38 MAPK pathway . It interacts with the p38α isoform of the MAPK family, which is a key player in the production of inflammatory cytokines . This compound inhibits both the activity and activation of p38 MAPK .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It dramatically suppresses osteoclast differentiation in vitro . It also reduces inflammation within atherosclerotic plaques . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of the p38 MAPK. This inhibition leads to a decrease in the production of inflammatory cytokines, thereby reducing inflammation . It also reverses p38 activation in cells previously activated by lipopolysaccharide (LPS), as shown by the loss of phosphorylation of p38 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have temporal effects. It suppresses osteoclast differentiation in a dose-dependent manner over time

Metabolic Pathways

This compound is involved in the p38 MAPK pathway, a key pathway in the production of inflammatory cytokines

Vorbereitungsmethoden

Die Synthese von BMS-582949 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktionen. Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu verbessern, z. B. die Kontrolle von Temperatur, Druck und die Verwendung spezifischer Katalysatoren .

Analyse Chemischer Reaktionen

BMS-582949 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile wie Amine oder Thiole.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können .

Vergleich Mit ähnlichen Verbindungen

BMS-582949 kann mit anderen p38 MAPK-Inhibitoren verglichen werden, wie z. B.:

BMS-945429 (ALD518): Ein monoklonaler Antikörper, der auf Interleukin-6 abzielt, ein weiterer wichtiger Faktor in der Entzündungskaskade.

Neflamapimod (VX-745): Ein spezifischer Inhibitor von p38α MAPK mit einem ähnlichen Wirkmechanismus.

TAK-715: Ein weiterer p38 MAPK-Inhibitor mit hoher Spezifität für p38α.

This compound ist einzigartig aufgrund seines dualen Wirkmechanismus, der sowohl die Kinaseaktivität als auch die Aktivierung von p38 MAPK hemmt . Diese duale Hemmung erhöht seine Wirksamkeit bei der Reduzierung von Entzündungen im Vergleich zu anderen Inhibitoren, die möglicherweise nur einen Aspekt der p38 MAPK-Aktivität angreifen .

Biologische Aktivität

BMS-582949 is a dual-action inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, primarily studied for its potential therapeutic effects in inflammatory diseases, particularly rheumatoid arthritis (RA) and atherosclerosis. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

This compound functions by inhibiting both the activation and functional activity of p38 MAPK, which plays a crucial role in mediating inflammatory responses. By targeting this pathway, this compound aims to reduce the production of pro-inflammatory cytokines and other mediators involved in chronic inflammation.

1. Rheumatoid Arthritis Treatment

This compound has been investigated in clinical trials for its efficacy in treating RA. A notable study involved a 12-week multicenter randomized controlled trial comparing this compound with placebo in RA patients who had an inadequate response to methotrexate (MTX). The results indicated that this compound was generally safe and well-tolerated, with adverse events similar between treatment and placebo groups. Most adverse events were mild to moderate, with only two subjects discontinuing treatment due to diarrhea and fatigue .

Table 1: Summary of Adverse Events in RA Trials

| Adverse Event | This compound Group | Placebo Group |

|---|---|---|

| Diarrhea | 1 | 0 |

| Fatigue | 1 | 0 |

| Other Mild Events | Multiple | Multiple |

2. Effects on Atherosclerosis

In a separate study focusing on atherosclerosis, this compound was assessed for its impact on arterial inflammation using (18)FDG-PET imaging. Participants with stable atherosclerosis were randomized to receive either this compound or placebo for 12 weeks. The study found no significant reduction in arterial inflammation or high-sensitivity C-reactive protein (hs-CRP) levels, suggesting limited efficacy in this population .

Table 2: Atherosclerosis Study Findings

| Treatment Group | Change in Arterial Inflammation | hs-CRP Levels |

|---|---|---|

| This compound | No significant change | No reduction |

| Placebo | No significant change | No reduction |

Pharmacokinetics and Solubility

This compound has demonstrated issues with pH-dependent solubility, which can affect its bioavailability. Research into prodrugs like BMS-751324 aimed to enhance the solubility profile of this compound, allowing for improved absorption and efficacy . The prodrug was shown to be stable and effectively converted into this compound in vivo, addressing some limitations associated with the original compound.

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. A systematic review indicated that while protein kinase inhibitors (including this compound) are generally well-tolerated, they can be associated with specific adverse events related to their mechanism of action . The most common adverse events reported were gastrointestinal disturbances and fatigue.

Eigenschaften

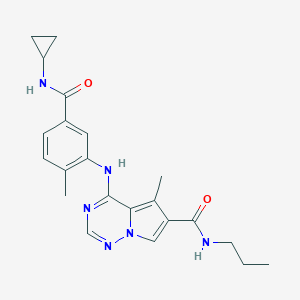

IUPAC Name |

4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-4-9-23-22(30)17-11-28-19(14(17)3)20(24-12-25-28)27-18-10-15(6-5-13(18)2)21(29)26-16-7-8-16/h5-6,10-12,16H,4,7-9H2,1-3H3,(H,23,30)(H,26,29)(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTQLZHHDRRBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211380 | |

| Record name | BMS-582949 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623152-17-0 | |

| Record name | BMS-582949 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623152170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-582949 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-582949 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 623152-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BMS-582949 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR743OME9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BMS-582949?

A1: this compound functions as a highly selective inhibitor of p38α MAP kinase. [] This enzyme plays a crucial role in inflammatory responses by mediating the production of pro-inflammatory cytokines like TNFα. [] By inhibiting p38α, this compound disrupts these signaling pathways and exerts its anti-inflammatory effects. []

Q2: What evidence supports the efficacy of this compound in preclinical models of inflammatory diseases?

A2: Studies have demonstrated the effectiveness of this compound in both acute and chronic models of inflammation. In an acute murine model of inflammation and a pseudoestablished rat adjuvant-induced arthritis model, this compound demonstrated potent anti-inflammatory effects. [] Furthermore, in a rat LPS-induced TNFα pharmacodynamic model, this compound effectively suppressed the production of this pro-inflammatory cytokine. []

Q3: How does the structure of this compound contribute to its activity and selectivity for p38α?

A3: A key structural feature of this compound is the N-cyclopropyl substituent on the amide group. [] This substitution, in contrast to other alkyl or cycloalkyl groups, enhances the hydrogen-bonding capacity of the amide NH. [] This specific interaction within the p38α active site contributes significantly to the compound's potency and selectivity. [] X-ray crystallography studies have confirmed the binding mode of this compound within the p38α active site. []

Q4: What challenges were encountered with the physicochemical properties of this compound and how were they addressed?

A4: this compound exhibited pH-dependent solubility, leading to inconsistent exposure levels in vivo. [] To address this, researchers developed BMS-751324, a novel prodrug of this compound. [] This prodrug incorporates a carbamoylmethylene linker with hydroxyphenyl acetic acid-derived ester and phosphate functionalities, enhancing its water solubility across a wider pH range. []

Q5: What is the significance of the prodrug approach in the context of this compound?

A5: BMS-751324, the prodrug, demonstrates improved solubility and stability compared to this compound, particularly under acidic conditions. [] It undergoes efficient bioconversion into the active this compound by alkaline phosphatase and esterase enzymes in vivo. [] This results in superior exposure of this compound compared to direct administration, particularly at higher doses. [] Clinical studies confirmed the effectiveness of the prodrug strategy in overcoming the pH-dependent absorption issues associated with this compound. []

Q6: What potential off-target effects or safety concerns have been identified for this compound?

A6: While generally well-tolerated, clinical trials revealed that this compound, like other p38 inhibitors, can cause side effects. [] These include dizziness, rash, and elevated liver enzymes. [] These findings underscore the importance of careful monitoring and risk assessment during clinical development.

Q7: What is the potential of heparanase as a therapeutic target in preeclampsia, and how does this compound contribute to this understanding?

A8: Research suggests that heparanase, an enzyme involved in extracellular matrix degradation, may play a critical role in the development of preeclampsia. [] Studies using HTR8/SVneo cells, a model for human trophoblasts, demonstrated that knocking down heparanase expression led to decreased invasion and increased apoptosis. [] Interestingly, this effect was mediated by the activation of the p38 MAPK signaling pathway, as evidenced by the ability of p38 inhibitors, including this compound, to rescue the impaired invasion observed in heparanase-knockdown cells. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.